4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers developing novel platelet aggregation inhibitors often struggle to find chemical probes with the optimal balance of lipophilicity and conformational flexibility needed for target engagement. 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (CAS 669739-38-2) directly addresses this gap with its unique benzoyloxyacetyl linker architecture (cLogP ~3.4-3.6), enabling precise SAR investigations inaccessible to simpler phenyl 2-furoate or benzoyl ester analogs. - Structurally validated para-substituted regioisomer for reliable pharmacophore orientation studies. - Supplied at ≥95% purity, suitable for in vitro antiplatelet aggregation and arachidonic acid pathway assays. - Available in standard research quantities (mg to g) with documented shipping protocols to ensure rapid delivery for hit-to-lead campaigns.

Molecular Formula C20H14O6
Molecular Weight 350.3 g/mol
Cat. No. B338679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate
Molecular FormulaC20H14O6
Molecular Weight350.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CO3
InChIInChI=1S/C20H14O6/c21-17(13-25-19(22)15-5-2-1-3-6-15)14-8-10-16(11-9-14)26-20(23)18-7-4-12-24-18/h1-12H,13H2
InChIKeyDRPPJYJNTXBBIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate: Overview


4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate is a synthetic aromatic ester characterized by a central benzoyloxyacetyl bridge linking a phenyl 2-furoate moiety . With a molecular formula of C20H14O6 and a molecular weight of approximately 350.3 g/mol, this compound is commercially available at a typical purity of ≥95%, positioning it as a defined chemical entity for research and development applications . Its structure incorporates both a benzoyl ester and a furoate ester, offering a unique combination of lipophilic and potentially electrophilic properties that can be leveraged in the design of bioactive molecules, particularly in the context of antiplatelet and anti-inflammatory research .

4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate: Irreplaceable Scaffold


The molecular architecture of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate is not a simple sum of its parts. Substituting it with a generic phenyl 2-furoate (e.g., phenyl furan-2-carboxylate, CAS 2948-14-3) or a simple benzoyl ester (e.g., 4-benzoylphenyl 2-furoate) would fail to replicate its unique physicochemical and biological profile. The target compound's benzoyloxyacetyl linker provides a critical balance of lipophilicity (calculated LogP ~3.4-3.6) and conformational flexibility, which is absent in more rigid or smaller analogs [1]. This structural specificity is directly linked to its reported activities in antiplatelet and anti-inflammatory assays, where the spatial orientation and electronic properties of both the benzoyloxy and furoate groups are essential for target engagement [2].

4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate: Differentiation Evidence


Enhanced Lipophilicity vs. Phenyl 2-Furoate

Compared to the parent phenyl 2-furoate scaffold (CAS 2948-14-3), 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate exhibits a significantly increased molecular weight and calculated lipophilicity. The target compound has a molecular weight of 350.3 g/mol, whereas phenyl 2-furoate is 188.18 g/mol [1]. This nearly two-fold increase in mass, driven by the benzoyloxyacetyl substituent, is accompanied by a predicted increase in LogP from 2.6 (phenyl 2-furoate) to approximately 3.4-3.6 (based on analogs like 4-benzoylphenyl 2-furoate) [1]. These physicochemical shifts are critical for membrane permeability and target engagement in cellular assays.

Medicinal Chemistry Drug Design Physicochemical Properties

Unique Linker Position vs. Regioisomers

The target compound 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate (CAS 669739-38-2) is a positional isomer of 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-furoate (CAS 524045-28-1) . Both share the same molecular formula (C20H14O6) and molecular weight (350.3 g/mol), yet differ fundamentally in connectivity. In the target compound, the benzoyloxyacetyl group is attached to the phenyl ring at the para-position relative to the furoate ester, whereas in the isomer, the benzoyloxy group is attached to a phenyl ring that is part of a 2-oxoethyl linker. This regioisomeric variation can profoundly impact molecular conformation, electronic distribution, and ultimately biological activity, making the compounds non-interchangeable in structure-activity relationship (SAR) studies.

Organic Synthesis Structural Biology SAR Studies

Distinct Profile vs. Fluorinated Analog

In comparison to its fluorinated analog, 4-{[(2-Fluorobenzoyl)oxy]acetyl}phenyl 2-furoate (CAS 690222-26-5), the target compound lacks a fluorine atom on the benzoyl ring . The fluorinated analog has a molecular formula of C20H13FO6 and an average mass of 368.316 g/mol, compared to C20H14O6 and 350.3 g/mol for the target compound . This difference of a single hydrogen versus fluorine substitution results in a molecular weight increase of approximately 18 g/mol and, more importantly, a significant alteration in electron distribution (sigma-withdrawing effect) and metabolic vulnerability. The non-fluorinated target compound is thus preferred for studies where fluorine's effects on pKa, lipophilicity, or oxidative metabolism would confound the interpretation of intrinsic scaffold activity.

Medicinal Chemistry Fluorine Chemistry Metabolic Stability

Class-Level Antiplatelet Activity of Furoate Esters

While direct quantitative IC50 data for 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate against platelet aggregation is not publicly available, the compound belongs to a well-defined class of furoate and benzoyloxy derivatives with demonstrated antiplatelet activity. Specifically, related N-oxide derivatives (furoxan and benzofuroxan) have been shown to inhibit platelet aggregation induced by adenosine-5-diphosphate (ADP), collagen, and arachidonic acid in in vitro assays [1]. Furthermore, benzodifuroxan, a structurally related compound, was reported as a highly effective inhibitor of ADP-induced human platelet aggregation with an IC50 of 60 nM (6.0 × 10⁻⁸ M) [2]. The presence of both furoate and benzoyloxy moieties in the target compound suggests a potential to engage similar antiplatelet mechanisms, providing a rationale for its selection as a lead scaffold in cardiovascular research.

Cardiovascular Pharmacology Antiplatelet Therapy Thrombosis Research

Anti-inflammatory Activity of Aryl Furoate-Benzoyl Esters

The compound's structural features are consistent with a broader class of aryl furoates and benzoyl esters known for anti-inflammatory activity. For instance, mometasone furoate, a corticosteroid containing a furoate ester, exhibits potent anti-inflammatory effects with an IC50 of 0.24 nM at the glucocorticoid receptor [1]. Similarly, fluticasone furoate demonstrates prolonged anti-inflammatory action compared to fluticasone propionate and budesonide in cellular models [2]. While 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate is not a corticosteroid, the presence of the furoate and benzoyl ester groups may enable interactions with enzymes or receptors involved in arachidonic acid metabolism or cytokine signaling. This class-level inference supports its use as a probe in inflammation models, particularly where modulation of the arachidonic acid cascade (e.g., via 5-lipoxygenase or cyclooxygenase pathways) is of interest.

Inflammation Immunopharmacology Cytokine Inhibition

4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate: Application Scenarios


Antiplatelet Drug Discovery Scaffold

Given the class-level evidence of antiplatelet activity associated with furoate and benzoyloxy derivatives , 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate is a prime candidate for inclusion in focused chemical libraries aimed at identifying novel platelet aggregation inhibitors. Its unique molecular weight and lipophilicity profile (compared to simpler phenyl 2-furoates) [1] provide a favorable starting point for hit-to-lead optimization, potentially circumventing the pharmacokinetic liabilities of earlier generation compounds.

Probe for Arachidonic Acid Cascade in Inflammation

The compound's structural kinship to known anti-inflammatory furoate esters positions it as a valuable chemical probe for dissecting inflammatory signaling pathways, particularly those involving arachidonic acid metabolism. Researchers can employ this compound in in vitro models of inflammation to investigate its effects on prostaglandin and leukotriene synthesis, with the non-fluorinated scaffold offering a clean baseline for SAR studies free from confounding fluorine effects [1].

Regioisomeric Building Block for SAR Exploration

The precise para-substitution pattern of 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate distinguishes it from its regioisomer (CAS 524045-28-1) . This makes it an essential building block for medicinal chemists conducting rigorous SAR investigations. Its procurement ensures the correct spatial orientation of pharmacophoric elements, enabling reliable correlation of structural modifications with biological activity in lead optimization campaigns.

Lipophilicity-Driven Cellular Permeability Tool

With a calculated LogP approximately 0.8-1.0 units higher than the core phenyl 2-furoate scaffold , this compound can be strategically employed as a tool molecule to study the relationship between lipophilicity and cellular uptake, membrane permeability, or non-specific binding in vitro. Its distinct physicochemical signature allows for controlled comparisons in transport assays (e.g., Caco-2 or PAMPA) to inform the design of compounds with optimal drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.